molecular formula C15H17NO3 B8310887 4-Carboxycinnamic acid piperidide

4-Carboxycinnamic acid piperidide

Cat. No.: B8310887
M. Wt: 259.30 g/mol
InChI Key: YYRGJXCHYUIMMW-UHFFFAOYSA-N
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Description

4-Carboxycinnamic acid piperidide is a synthetic amide derivative of cinnamic acid, where the carboxylic acid group at the 4-position of the aromatic ring is conjugated to a piperidine moiety via an amide bond. These compounds are often investigated for their bioactivities, including antimicrobial, antioxidant, and enzyme-modulating properties .

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

4-(3-oxo-3-piperidin-1-ylprop-1-enyl)benzoic acid

InChI

InChI=1S/C15H17NO3/c17-14(16-10-2-1-3-11-16)9-6-12-4-7-13(8-5-12)15(18)19/h4-9H,1-3,10-11H2,(H,18,19)

InChI Key

YYRGJXCHYUIMMW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carboxycinnamic acid piperidide typically involves the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is introduced through a reaction between piperidine and an appropriate acylating agent, such as an acyl chloride or anhydride.

    Aldol Condensation: The piperidine derivative undergoes an aldol condensation with benzaldehyde or a substituted benzaldehyde to form the enone structure.

    Introduction of the Benzoic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Carboxycinnamic acid piperidide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or saturated ketones.

Scientific Research Applications

4-Carboxycinnamic acid piperidide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Carboxycinnamic acid piperidide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-carboxycinnamic acid piperidide (inferred structure) with analogous piperidide-containing compounds from diverse sources:

Compound Name Structure Source Analytical Methods Key Biological Activities References
This compound Cinnamic acid backbone (4-carboxy) + piperidide amide Synthetic (hypothetical) Not reported Not explicitly studied; inferred potential as a synthon or bioactive agent
Deca-2E,4E-dienoic acid piperidide C10 fatty acid (2E,4E-diene) + piperidide amide Achillea millefolium HPLC-ESI-MS, GC-EI-MS Antimicrobial (efflux pump inhibition)
Undeca-2E,4E-diene-8,10-diynoic acid piperidide C11 fatty acid (2E,4E-diene, 8,10-diyne) + piperidide amide Achillea millefolium HPLC-ESI-MS Not explicitly reported; structural uniqueness noted
5-(N-Piperidyl)-4-oxopentanoic acid piperidide C5 keto acid + dual piperidine/pyrrolidine amide Mucuna seed extracts GC-MS Antioxidant, enzyme inhibition (collagenase/elastase)
2,4-Decadienoic acid piperidide C10 fatty acid (2,4-diene) + piperidide amide Synthetic/A. distans GC-MS, NMR Antimicrobial synergy (enhances ciprofloxacin efficacy)
4-Methoxyphenylethylamide derivatives Cinnamic acid analogs + phenylethylamide (methoxy-substituted) Achillea spp. HPLC-ESI-MS Not explicitly reported; structural diversity studied

Structural and Functional Differences

  • Backbone Diversity: this compound features an aromatic cinnamic acid core, distinguishing it from aliphatic fatty acid-derived piperidides (e.g., deca-2E,4E-dienoic acid piperidide). This aromaticity may influence solubility, bioavailability, and interaction with biological targets . Saturation and Chain Length: Aliphatic piperidides (e.g., deca-2E,4E-dienoic acid) exhibit variable antimicrobial efficacy depending on double-bond positioning and chain length. For example, the 2E,4E configuration in deca-dienoic acid piperidide enhances efflux pump inhibition in Staphylococcus aureus .

Analytical Characterization

  • Mass Spectrometry: Piperidide-containing NAAs often fragment to form diagnostic acylium ions (e.g., m/z 149–157) due to cleavage between C6–C7 in the fatty acid chain . For example, deca-2E,4E,8Z-trienoic acid piperidide (compound M5) generates m/z 149 acylium ions, while undeca-diynoic acid piperidide (compound P13) yields m/z 197 .
  • Chromatography : HPLC-ESI-MS is preferred for polar NAAs (e.g., phenylethylamides), whereas GC-EI-MS resolves volatile aliphatic piperidides .

Pharmacological Activities

  • Antimicrobial Enhancement: Dienoic acid piperidides (e.g., compound 17 in ) reduce ciprofloxacin MIC by 2–4-fold in multidrug-resistant S. aureus at lower concentrations than reserpine or piperine .
  • Enzyme Modulation: Piperidide derivatives like 5-(N-piperidyl)-4-oxopentanoic acid piperidide inhibit serine proteases (collagenase/elastase), likely via interactions with catalytic sites .

Key Research Findings and Data Gaps

  • Synthetic Feasibility : Piperidide amides are typically synthesized via coupling reactions (e.g., EDC/HOBt-mediated amidation), as seen in peptide and small-molecule synthesis .

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